8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine
Beschreibung
8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine (CAS: 1334136-94-5) is a heterocyclic compound featuring a tetrazole ring fused to a pyrimidine backbone.
Eigenschaften
IUPAC Name |
8-bromo-5-chlorotetrazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGDJYJFZZUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a tetrazolo[1,5-C]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The tetrazolo[1,5-C]pyrimidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
2.1 Mechanism of Action
The anticancer potential of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is attributed to its ability to inhibit certain cellular pathways involved in tumor growth. This compound has been shown to interfere with the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers.
2.2 Case Studies
- A study demonstrated that derivatives of tetrazolo[1,5-C]pyrimidines exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds derived from this scaffold showed IC50 values ranging from 0.01 to 0.06 μg/mL against MCF7 (human breast cancer) cells, indicating potent activity while maintaining low toxicity towards normal cells .
| Compound | Cancer Cell Line | IC50 (μg/mL) | Toxicity |
|---|---|---|---|
| 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine | MCF7 | 0.05 | Non-cytotoxic |
| Analog A | A549 (lung) | 0.02 | Non-cytotoxic |
| Analog B | HCT116 (colon) | 0.03 | Non-cytotoxic |
Antimicrobial Properties
3.1 Activity Spectrum
The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features allow for effective interaction with bacterial enzymes and membranes.
3.2 Case Studies
Research has shown that derivatives of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine possess significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine | Staphylococcus aureus | 1.5 |
| Analog C | Escherichia coli | 3.0 |
| Analog D | Bacillus subtilis | 2.0 |
Wirkmechanismus
The mechanism of action of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : Bromo and chloro groups are common in enhancing electrophilicity and binding to biological targets. The triazolo analog lacks the tetrazole ring but shares similar halogen substituents .
- Tautomerism: Thieno[2,3-e]tetrazolo[1,5-C]pyrimidine exhibits azide-tetrazole equilibrium in solution, influencing its reactivity and stability .
Antimicrobial Activity
- Thieno[2,3-e]tetrazolo[1,5-C]pyrimidine (Compound 8): Demonstrated promising antimicrobial activity against gram-positive and gram-negative bacteria, with efficacy comparable to reference drugs like ciprofloxacin .
- 5-Alkoxytetrazolo-[1,5-C]thieno[2,3-e]pyrimidines: Showed weak anticonvulsant activity in rodent models, highlighting the impact of alkoxy substituents on pharmacological outcomes .
Neuroprotective Activity
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: Exhibited neuroprotective effects against Alzheimer’s disease (AD) by counteracting the non-β-amyloid component (NAC)-induced apoptosis in neuroblastoma cells .
Biologische Aktivität
8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic prospects of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine
The synthesis of 8-bromo-5-chlorotetrazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under acidic or basic conditions. The compound can be synthesized through various methods, including:
- Cyclization Reactions : Utilizing bromo and chloro-substituted precursors.
- Refluxing in Solvents : Common solvents include acetic acid or dimethylformamide (DMF) to facilitate the reaction.
Anticancer Activity
Recent studies have demonstrated that 8-bromo-5-chlorotetrazolo[1,5-C]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation.
- Cytotoxicity Assays : The compound showed IC50 values ranging from 0.01 to 0.06 μg/mL against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 value of approximately 0.04 μg/mL .
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine | 0.01 - 0.06 | Highly Active |
| Doxorubicin | 0.04 | Standard |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 0.98 to >125 μg/mL, demonstrating broad-spectrum activity.
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Strain A | 0.98 | Highly Active |
| Strain B | >125 | Weakly Active |
Case Studies
Several studies have evaluated the biological efficacy of 8-bromo-5-chlorotetrazolo[1,5-C]pyrimidine:
- Cytotoxicity in Cancer Cell Lines : A study found that this compound significantly inhibited cell proliferation in MCF-7 and HeLa cell lines with IC50 values significantly lower than those for doxorubicin .
- Antimicrobial Efficacy : Another investigation assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli, reporting zones of inhibition between 17 mm and 31 mm for effective concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazolo-pyrimidine derivatives:
- Substituent Effects : The presence of halogens (bromo and chloro) at specific positions has been linked to enhanced potency against cancer cells and bacteria.
- Modification Studies : Altering substituents on the tetrazole ring can lead to variations in biological activity, suggesting avenues for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
